(2R)-3-Cycloheptyl-2-methylpropan-1-ol
Description
(2R)-3-Cycloheptyl-2-methylpropan-1-ol is a chiral secondary alcohol featuring a cycloheptyl group and a methyl substituent on the propanol backbone. Its stereochemistry (R-configuration at the second carbon) and bulky cycloheptyl moiety suggest unique physicochemical properties, including enhanced lipophilicity and steric hindrance compared to simpler alcohols.
Properties
IUPAC Name |
(2R)-3-cycloheptyl-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-10(9-12)8-11-6-4-2-3-5-7-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCIVTZVALRAPP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCCC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-Cycloheptyl-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptanone and 2-methylpropan-1-ol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: Common catalysts used include strong acids or bases to facilitate the reaction.
Purification: The product is purified using techniques such as distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2R)-3-Cycloheptyl-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Various alcohol derivatives.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2R)-3-Cycloheptyl-2-methylpropan-1-ol is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand its interaction with biological molecules.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (2R)-3-Cycloheptyl-2-methylpropan-1-ol exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares (2R)-3-Cycloheptyl-2-methylpropan-1-ol with structurally related propanol derivatives from the literature:
Key Observations :
- Steric Effects: The cycloheptyl group may reduce binding affinity to receptors (e.g., adrenoceptors) compared to smaller substituents like methoxyethyl, as seen in indolyl-propanol derivatives with antiarrhythmic activity .
- Synthetic Complexity: The stereoselective synthesis of the (2R)-configured compound may require advanced methods, akin to continuous manufacturing processes described for similar chiral alcohols (e.g., Pfizer’s cyclopentanol derivative) .
Pharmacological and Industrial Relevance
- Antiarrhythmic Potential: Indolyl-propanol analogs () exhibit α1/β1-adrenoceptor binding and antiarrhythmic effects. The target compound’s cycloheptyl group may modulate these activities by altering receptor interaction kinetics .
- Pharmaceutical Impurities: Propanol derivatives with phenoxy/isopropylamine groups () are documented as impurities in β-blocker synthesis. The target compound’s structural uniqueness may reduce cross-reactivity in such contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
